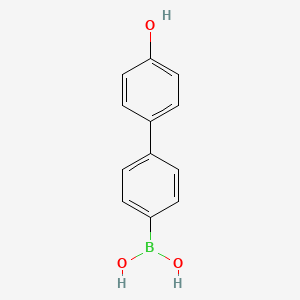

4-(4-Hydroxyphenyl)phenylboronic acid

Descripción general

Descripción

4-(4-Hydroxyphenyl)phenylboronic acid (4-HPPBA) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of applications, including synthesis, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

1. Carbohydrate Chemistry

4-(4-Hydroxyphenyl)phenylboronic acid plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. Its applications include use in chromatographic solvents, electrophoretic separations of polyhydroxy compounds, and the isolation of compounds from mixtures. Its stability under various conditions allows for the substitution or oxidation of unprotected hydroxyl groups, aiding in the synthesis of specific carbonyl derivatives or specially substituted carbohydrate compounds (Ferrier, 1972).

2. Supramolecular Assemblies

This compound is utilized in the formation of supramolecular assemblies. For instance, its interaction with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene, due to the formation of O–H⋯N hydrogen bonds, results in unique molecular structures. These assemblies are notable for their distinct crystal structures, such as a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

3. Glucose-Responsive Nanoassemblies

This compound is key in the development of glucose-responsive hybrid nanoassemblies. Its coassembly with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO) and various amphiphilic phenylboronic acids leads to the formation of nanoparticles sensitive to glucose. These nanoparticles are capable of releasing compounds with dihydroxy groups in response to glucose, offering potential applications in drug delivery and biosensing (Matuszewska et al., 2015).

4. Catalysis and Organic Synthesis

Phenylboronic acid, including this compound, is used in catalysis and the synthesis of organic compounds. For example, it catalyzes the synthesis of 2-(2-hydroxyphenyl)benzoxazoles from salicylaldehydes and o-aminophenols, characterized by mild conditions and high purity of the products (López-Ruiz et al., 2011).

5. Biomedical Imaging and Therapy

In the biomedical field, phenylboronic acid derivatives like this compound are used in imaging and therapy. For instance, a phenylboronic acid-functionalized pyrene derivative was used for two-photon imaging of cell surface sialic acids and as an agent in photodynamic therapy. This application demonstrates its potential in cancer diagnostics and treatment (Li & Liu, 2021).

6. Responsive Hydrogels

Phenylboronic acid-based hydrogels, incorporating compounds like this compound, are developed for responsive behaviors. These hydrogels show glucose and pH-responsive properties, useful in drug delivery systems and as biosensors. Their ability to respond to changes in glucose levels makes them applicable in diabetes management and other medical fields (Peng et al., 2018).

Mecanismo De Acción

Target of Action

4-(4-Hydroxyphenyl)phenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki-Miyaura coupling and Stille coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, for example, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to the formation of carbon-carbon bonds . It plays a crucial role in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is particularly useful in the field of organic chemistry, where such bonds are fundamental to the synthesis of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound is commonly used, requires the presence of a palladium catalyst and a base . The reaction conditions are also important, with the success of the reaction often depending on the use of mild and functional group tolerant conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Phenylboronic acid is gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery . It is also being used in the preparation of bio-supported palladium nanoparticles as phosphine-free catalysts . The future directions of this compound could involve further exploration of these applications and the development of new synthesis methods.

Análisis Bioquímico

Biochemical Properties

4-(4-Hydroxyphenyl)phenylboronic acid is known to participate in Suzuki-Miyaura coupling and Stille coupling reactions . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely dependent on the specific biochemical reaction in which it is involved .

Cellular Effects

It is known to influence cell function through its involvement in various biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the transmetalation process, where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known to be relatively stable .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in Suzuki-Miyaura coupling and Stille coupling reactions . It interacts with enzymes and cofactors during these reactions, which could potentially affect metabolic flux or metabolite levels.

Propiedades

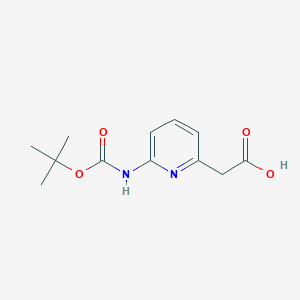

IUPAC Name |

[4-(4-hydroxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIKALCQCSMOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718333 | |

| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477760-86-4 | |

| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)

![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)